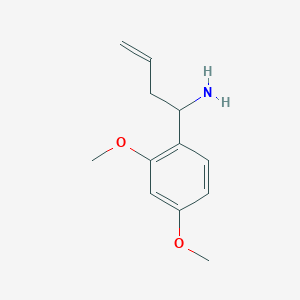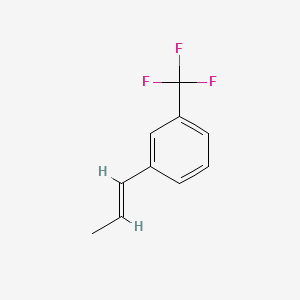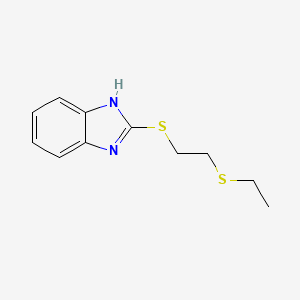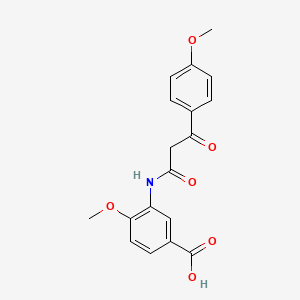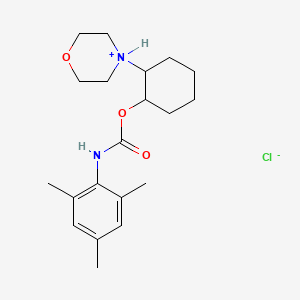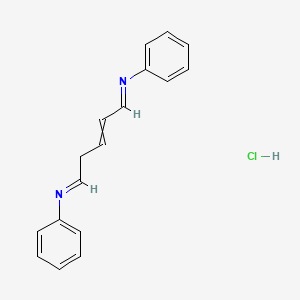
Isoquinolin-1-one, 1,2,3,4-tetrahydro-4,7,8-trihydroxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride is a chemical compound that belongs to the class of isoquinolinone derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . For example, dihydroisoquinoline can be reacted with methyl bromoacetate in acetonitrile at 60°C to produce the desired product .
Industrial Production Methods
While specific industrial production methods for 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
科学的研究の応用
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride has several scientific research applications:
作用機序
The mechanism of action of 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress .
類似化合物との比較
Similar Compounds
Similar compounds to 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride include other isoquinolinone derivatives such as 3,4-dihydro-2H-isoquinolin-1-one and 1,2,3,4-tetrahydroisoquinolin-1-one .
Uniqueness
What sets 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
特性
CAS番号 |
101670-58-0 |
|---|---|
分子式 |
C9H10ClNO4 |
分子量 |
231.63 g/mol |
IUPAC名 |
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one;chloride |
InChI |
InChI=1S/C9H9NO4.ClH/c11-5-2-1-4-6(12)3-10-9(14)7(4)8(5)13;/h1-2,6,11-13H,3H2,(H,10,14);1H |
InChIキー |
BMNBFRJBYVIOAY-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C(=C(C=C2)O)O)C(=O)[NH2+]1)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




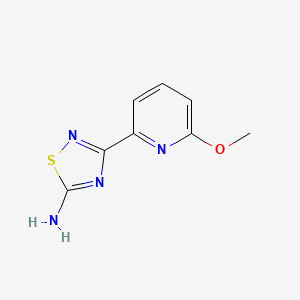
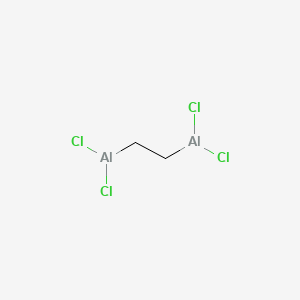
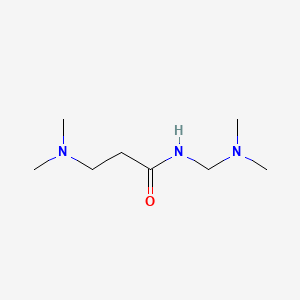
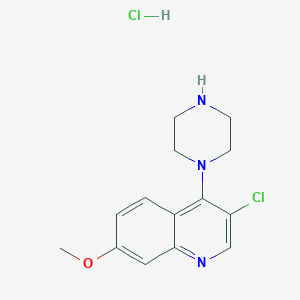
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
